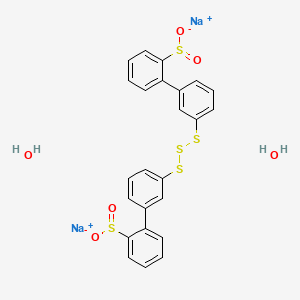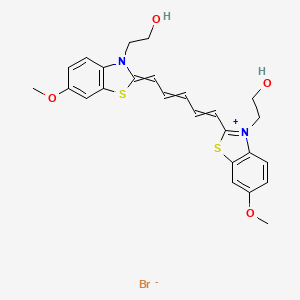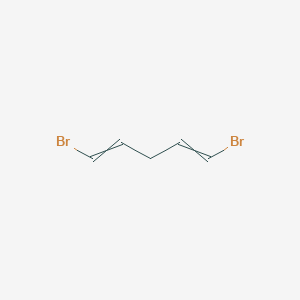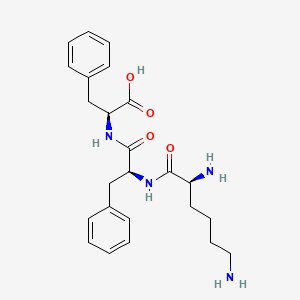
Benzenesulfinic acid, 2,2'-trithiobis(o-phenylene)bis-, disodium salt, dihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfinic acid, 2,2’-trithiobis(o-phenylene)bis-, disodium salt, dihydrate is a complex organosulfur compound. It is characterized by the presence of sulfinic acid groups and a trithiobis linkage, which imparts unique chemical properties. This compound is often used in various chemical reactions and industrial applications due to its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfinic acid, 2,2’-trithiobis(o-phenylene)bis-, disodium salt, dihydrate typically involves the reaction of benzenesulfinic acid with sulfur-containing reagents under controlled conditions. The reaction is usually carried out in an aqueous medium, and the product is isolated as a dihydrate to enhance its stability.
Industrial Production Methods
Industrial production of this compound involves large-scale sulfonation reactions, where benzenesulfinic acid is treated with sulfur trioxide or sulfuric acid. The resulting product is then neutralized with sodium hydroxide to form the disodium salt. The dihydrate form is obtained by crystallization from water.
Análisis De Reacciones Químicas
Types of Reactions
Benzenesulfinic acid, 2,2’-trithiobis(o-phenylene)bis-, disodium salt, dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form thiols or sulfides.
Substitution: The sulfinic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the sulfinic acid groups under mild conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols or sulfides.
Substitution: Sulfonamides or sulfonate esters.
Aplicaciones Científicas De Investigación
Benzenesulfinic acid, 2,2’-trithiobis(o-phenylene)bis-, disodium salt, dihydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfones and sulfonamides.
Biology: Employed in the study of enzyme mechanisms and as a probe for thiol-containing biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of dyes, pigments, and as a stabilizer in polymer chemistry.
Mecanismo De Acción
The mechanism of action of Benzenesulfinic acid, 2,2’-trithiobis(o-phenylene)bis-, disodium salt, dihydrate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfinic acid groups can donate or accept electrons, facilitating the formation of new chemical bonds. The trithiobis linkage provides additional stability and reactivity, making it a versatile compound in synthetic chemistry.
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonic acid: Similar in structure but contains a sulfonic acid group instead of a sulfinic acid group.
Sodium benzenesulfinate: A simpler compound with a single sulfinic acid group.
Sulfanilic acid: Contains an amino group in addition to the sulfonic acid group.
Uniqueness
Benzenesulfinic acid, 2,2’-trithiobis(o-phenylene)bis-, disodium salt, dihydrate is unique due to its trithiobis linkage and multiple sulfinic acid groups. This structure imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable in various chemical and industrial applications.
Propiedades
Número CAS |
64058-60-2 |
|---|---|
Fórmula molecular |
C24H20Na2O6S5 |
Peso molecular |
610.7 g/mol |
Nombre IUPAC |
disodium;2-[3-[[3-(2-sulfinatophenyl)phenyl]trisulfanyl]phenyl]benzenesulfinate;dihydrate |
InChI |
InChI=1S/C24H18O4S5.2Na.2H2O/c25-32(26)23-13-3-1-11-21(23)17-7-5-9-19(15-17)29-31-30-20-10-6-8-18(16-20)22-12-2-4-14-24(22)33(27)28;;;;/h1-16H,(H,25,26)(H,27,28);;;2*1H2/q;2*+1;;/p-2 |
Clave InChI |
SSCSBWJLMVWEGB-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=C(C(=C1)C2=CC(=CC=C2)SSSC3=CC=CC(=C3)C4=CC=CC=C4S(=O)[O-])S(=O)[O-].O.O.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Trimethyl[2-phenyl-1-(phenylsulfanyl)ethenyl]stannane](/img/structure/B14507934.png)


![4-Methyl-2-[(prop-2-yn-1-yl)oxy]pentanenitrile](/img/structure/B14507959.png)




![Hydroxy(9-hydroxy-2,4-diphenylbicyclo[3.3.1]non-2-en-9-yl)oxophosphanium](/img/structure/B14507982.png)

![1-{[3-(3,4-Dihydroxyphenyl)propanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14507986.png)
![2-{2-Hydroxy-3-[(2-hydroxyethyl)amino]propoxy}phenol](/img/structure/B14507989.png)


